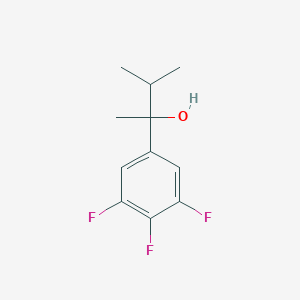

2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol

Description

2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol is a fluorinated secondary alcohol characterized by a trifluorinated phenyl ring (substituted at the 3-, 4-, and 5-positions) and a branched butanol backbone with a methyl group at the 3-position. The tertiary alcohol moiety may influence solubility and hydrogen-bonding interactions, critical for biological activity .

Properties

IUPAC Name |

3-methyl-2-(3,4,5-trifluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-6(2)11(3,15)7-4-8(12)10(14)9(13)5-7/h4-6,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIDWJIJXXPLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C(=C1)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through nucleophilic addition to the carbonyl group, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-(3,4,5-trifluorophenyl)-3-methyl-butan-2-one.

Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique trifluoromethyl substitution pattern offers distinct reactivity compared to similar compounds.

-

Reactivity Studies : The compound undergoes various chemical reactions:

- Oxidation : Converts to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form different alcohols or hydrocarbons.

- Substitution Reactions : The trifluorophenyl group can participate in nucleophilic substitutions, leading to diverse derivatives.

Biology

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a potential active ingredient or intermediate in drug development, particularly for conditions where fluorinated compounds show therapeutic promise.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials that require specific fluorinated properties.

Case Study 1: Butanol Derivatives

A study focusing on butanol derivatives highlighted the clinical characteristics associated with exposure to these compounds. Although primarily concerned with toxicity, it underscores the importance of understanding the biological impacts of butanol derivatives like this compound.

Case Study 2: Fluorinated Compounds in Cancer Therapy

Research into fluorinated phenolic compounds has shown their ability to induce apoptosis in cancer cells through various mechanisms. This suggests that this compound may also exhibit similar anticancer properties worth exploring further.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol with structurally related compounds from the evidence, focusing on molecular properties, substituents, and functional groups:

Notes on Comparative Analysis:

- Fluorination Effects: The trifluorophenyl group in the target compound and 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-Methyl-2-phenylbutan-1-ol .

- Alcohol Position : Secondary alcohols (e.g., target compound and 2-(3-Chloro-4-fluorophenyl)butan-2-ol ) exhibit lower reactivity but better membrane permeability than primary alcohols .

- Heterocyclic Derivatives : Compounds like the oxadiazol-containing analog demonstrate how hybrid structures expand bioactivity, though synthesis complexity increases .

Research Findings and Implications

- Pharmaceutical Relevance : Fluorinated secondary alcohols are pivotal in drug design; for example, 2-(3-Chloro-4-fluorophenyl)butan-2-ol (CAS 1379366-86-5) is investigated for CNS-targeting activity due to its balanced lipophilicity .

- Synthetic Challenges : The trifluorophenyl group’s electron-deficient nature complicates nucleophilic substitution reactions, necessitating optimized catalysts .

- Thermal Stability : Trifluorophenyl derivatives generally exhibit higher thermal stability (e.g., 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine melts without decomposition at >150°C) compared to chlorinated analogs .

Biological Activity

2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including their potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluorophenyl moiety that contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to various enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures exhibit significant inhibition of enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The introduction of fluorine atoms often increases the potency against bacterial strains.

- Anticancer Properties : Compounds containing trifluoromethyl groups have been documented to show anticancer activities by inducing apoptosis in cancer cells or inhibiting cell proliferation.

Pharmacological Effects

Recent studies have evaluated the pharmacological effects of this compound in various biological assays:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at low micromolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that for many standard antibiotics.

- Enzyme Interaction Studies : Kinetic assays indicated that this compound acts as a competitive inhibitor for certain dehydrogenases, suggesting potential applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.